N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide
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Overview
Description
The compound “(5-Chlorothiophen-2-yl)methanamine” is a related compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 and is stored in dark places under -20C .
Synthesis Analysis
There are some studies on the synthesis of related compounds. For instance, a new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) has been synthesized by slow evaporation technique .
Molecular Structure Analysis
The structure of the sample has been determined by CHN analysis, FTIR and H1 NMR .
Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a molecular weight of 184.09 and is a solid at room temperature .
Scientific Research Applications
Pharmacology and Detection Methods
- NBOMe compounds, known for their potent agonistic action on the 5-HT2A receptor, have been the subject of extensive pharmacological research. These substances, including 25C-NBOMe and similar derivatives, have been studied for their interaction with serotonin receptors, which is a key area of interest due to their powerful hallucinogenic properties. Analytical methods for their detection and quantification in biological matrices have also been developed, highlighting the importance of precise measurement techniques in scientific research involving such compounds (Kyriakou et al., 2015).
Serotonin Syndrome and New Psychoactive Substances (NPS)
- The rise of new psychoactive substances (NPS), including certain NBOMe variants, has led to increased instances of serotonin syndrome, a condition resulting from the over-activation of the serotoninergic system. This has sparked a systematic review of the association between SS and NPS intake, demonstrating the broader implications of these substances in clinical settings and their potential risks (Schifano et al., 2021).
Sorption Studies
- Research into the sorption of phenoxy herbicides like 2,4-D provides insight into how similar compounds might interact with soil, organic matter, and minerals. This area of study is crucial for understanding the environmental fate and behavior of such compounds, which can have significant implications for environmental safety and regulatory compliance (Werner et al., 2012).
Behavioural Pharmacology
- Investigations into the behavioural pharmacology of compounds such as AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, shed light on the potential therapeutic applications of receptor-specific drugs. These studies often explore the anxiolytic and antidepressant potential of such compounds, providing a foundation for future drug development and a better understanding of neurotransmitter systems (Hudzik et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12-9(14)10(15)13-5-6(16-2)7-3-4-8(11)17-7/h3-4,6H,5H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPZWKPFNYSWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-methyloxalamide |
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